![molecular formula C20H17ClFN5O3 B2496932 N-(3-chloro-4-fluorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide CAS No. 1052603-36-7](/img/structure/B2496932.png)
N-(3-chloro-4-fluorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of molecules that typically exhibit a wide range of biological and chemical properties, including the potential for pharmaceutical applications due to their complex molecular structure. Compounds containing pyrrolo[3,4-d][1,2,3]triazole moieties are of particular interest in the development of new therapeutic agents, given their structural uniqueness and functional versatility.
Synthesis Analysis
Synthesis of related compounds often involves multi-step chemical reactions, starting from basic heterocyclic precursors followed by several stages of functionalization, including halogenation, acetylation, and cyclization steps. A common approach might involve the initial formation of a triazole or pyrrolidine base structure, followed by successive substitutions and modifications to introduce specific functional groups such as chloro, fluoro, and acetamide moieties (Panchal & Patel, 2011).
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
N-(3-chloro-4-fluorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide and its derivatives have been extensively studied for their potential medicinal applications. These compounds exhibit a range of bioactivities, including antitumor, antimicrobial, and anti-inflammatory effects. For instance, some derivatives have shown potent inhibitory activity against cancer cell lines due to their ability to interact with biological targets such as enzymes or receptors involved in disease pathways. The structure-activity relationships derived from these studies contribute to the development of new therapeutic agents (Dollé et al., 2008).
Bioactivity Evaluation
The evaluation of the bioactivity of these compounds includes their inhibition of specific enzymes or biological processes that are relevant to diseases. For example, certain triazole derivatives have been explored for their cholinesterase inhibitory activity, offering potential for the treatment of neurodegenerative diseases like Alzheimer's. Additionally, the antibacterial and antifungal properties of some derivatives make them candidates for the development of new antimicrobial agents. The effectiveness of these compounds against various pathogens underscores their potential in addressing resistance to existing antibiotics (Riaz et al., 2020).
Material Science and Other Applications
Beyond their medicinal applications, these compounds are also investigated in material science and other fields. For instance, their role in the development of new herbicides is based on their selective activity against certain weeds, demonstrating the versatility of these compounds in various scientific domains. The synthesis and structural characterization of these compounds provide insights into their potential uses beyond pharmacology, including in agricultural sciences (Wu et al., 2011).
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN5O3/c1-2-11-3-6-13(7-4-11)27-19(29)17-18(20(27)30)26(25-24-17)10-16(28)23-12-5-8-15(22)14(21)9-12/h3-9,17-18H,2,10H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUXEKPOFNZUBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methylpiperidin-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2496849.png)
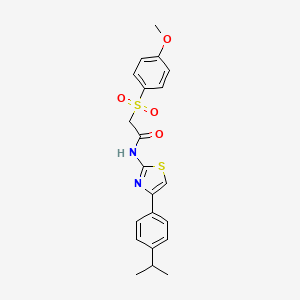

![3-allyl-2-((4-chlorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2496852.png)
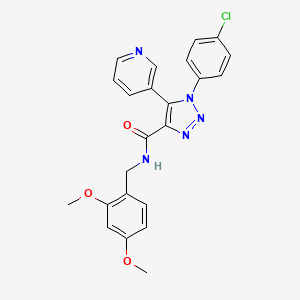
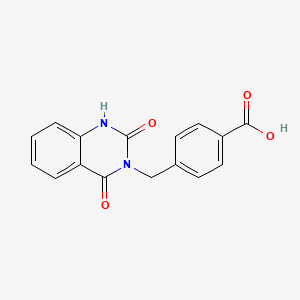
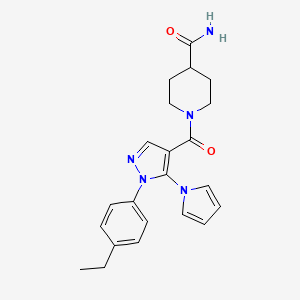

![2-(2-methoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2496860.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-propan-2-ylpyrimidine](/img/structure/B2496863.png)
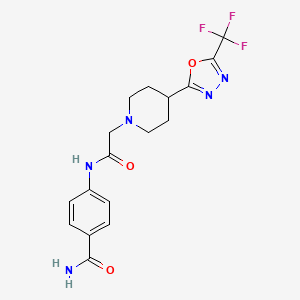
![2-(2-chlorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2496870.png)
